molecular formula C6H11ClN2O3 B2543098 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea CAS No. 556020-53-2

3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

Cat. No.: B2543098
CAS No.: 556020-53-2
M. Wt: 194.62
InChI Key: YJKDCEPMECUOEX-UHFFFAOYSA-N
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Description

3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a chloroacetyl group and a methoxyethyl group attached to a urea backbone.

Preparation Methods

The synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea typically involves the reaction of 2-chloroacetyl chloride with 2-methoxyethylamine in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

3-(2-chloroacetyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes and the induction of cell death in certain types of cells.

Comparison with Similar Compounds

3-(2-chloroacetyl)-1-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

    3-(2-chloroacetyl)-1-(2-hydroxyethyl)urea: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.

    3-(2-chloroacetyl)-1-(2-ethoxyethyl)urea: The presence of an ethoxyethyl group can lead to differences in solubility and chemical properties compared to the methoxyethyl derivative.

The unique combination of the chloroacetyl and methoxyethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxyethylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O3/c1-12-3-2-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKDCEPMECUOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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